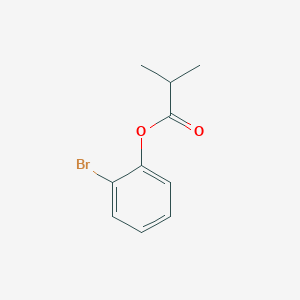
(2-Bromophenyl) 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl) 2-methylpropanoate is a chemical compound that has been widely used in scientific research. This compound is also known as 2-bromo-2-methylpropionyl bromide or BMMPB. It is a white crystalline powder that is soluble in organic solvents. The chemical formula for (2-Bromophenyl) 2-methylpropanoate is C10H11BrO2.
Mecanismo De Acción
The mechanism of action of (2-Bromophenyl) 2-methylpropanoate is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with nucleophilic groups in proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Bromophenyl) 2-methylpropanoate are not well characterized. However, it is known to have cytotoxic effects on some types of cells, which means that it can cause cell death. It has also been shown to have antitumor activity in some animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Bromophenyl) 2-methylpropanoate in lab experiments is its versatility. It can be used as a reagent for a wide variety of reactions, and it is relatively easy to synthesize. However, one of the main limitations of this compound is its cytotoxicity, which can make it difficult to work with in certain experiments. It is also important to handle this compound with care, as it can be hazardous if not handled properly.
Direcciones Futuras
There are many future directions for research involving (2-Bromophenyl) 2-methylpropanoate. One potential area of interest is in the development of new drugs and pharmaceuticals. This compound has already shown promise as an antitumor agent, and it may have other therapeutic applications as well. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on biological systems.
Métodos De Síntesis
The synthesis of (2-Bromophenyl) 2-methylpropanoate can be achieved by reacting 2-bromophenol with 2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetone or dimethylformamide. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
(2-Bromophenyl) 2-methylpropanoate has been used in scientific research for a variety of purposes. One of the most common applications of this compound is as a reagent for the synthesis of other compounds. It is also used as a building block for the synthesis of complex organic molecules. In addition, (2-Bromophenyl) 2-methylpropanoate has been used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
106141-06-4 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.1 g/mol |
Nombre IUPAC |
(2-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
Clave InChI |
DKAZQOJDVJXMGF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1Br |
SMILES canónico |
CC(C)C(=O)OC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



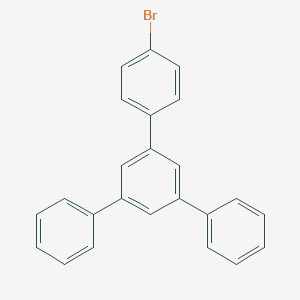
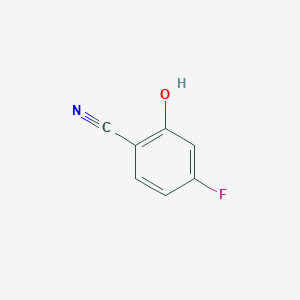

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)
![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
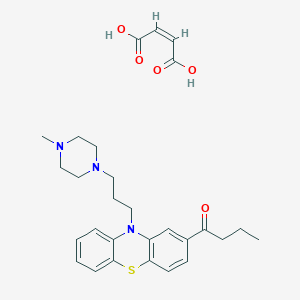
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)


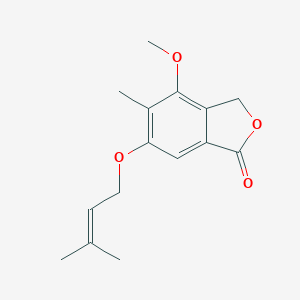

![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)

